molecular formula C21H23F3N2O5 B2714552 2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid CAS No. 1097873-45-4

2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid

Cat. No.: B2714552
CAS No.: 1097873-45-4
M. Wt: 440.419
InChI Key: NDSZVOCQHRGPCX-UHFFFAOYSA-N
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Description

2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a combination of dimethoxyphenethyl and trifluoromethylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid typically involves multiple steps. One common approach starts with the preparation of 3,4-dimethoxyphenethylamine and 3-(trifluoromethyl)aniline. These intermediates are then subjected to a series of reactions, including amide bond formation and subsequent functional group modifications, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O5/c1-30-17-7-6-13(10-18(17)31-2)8-9-25-16(20(28)29)12-19(27)26-15-5-3-4-14(11-15)21(22,23)24/h3-7,10-11,16,25H,8-9,12H2,1-2H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSZVOCQHRGPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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